![molecular formula C7H11N3O2 B084146 1,3,8-Triazaspiro[4.5]decane-2,4-dione CAS No. 13625-39-3](/img/structure/B84146.png)

1,3,8-Triazaspiro[4.5]decane-2,4-dione

Vue d'ensemble

Description

Synthesis Analysis

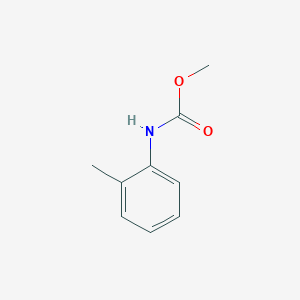

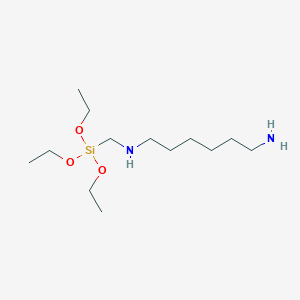

The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has been accomplished through various synthetic routes, including the optimization of C-N coupling reactions. High-throughput experimentation techniques have facilitated the rapid synthesis and structure-activity relationship (SAR) analysis of these compounds. An efficient synthesis method developed for its derivatives involves reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates under ultrasound-assisted conditions, offering environmental benefits and high selectivity (Velupula et al., 2021).

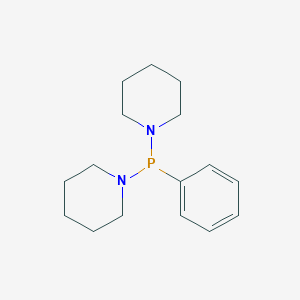

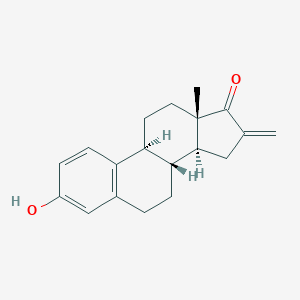

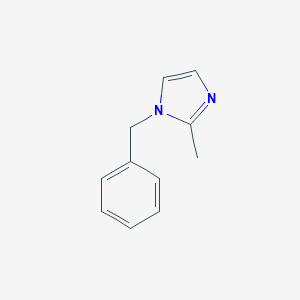

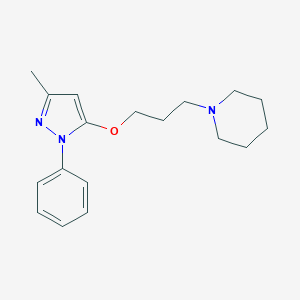

Molecular Structure Analysis

The molecular structure of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, mass spectrometry, and elemental analysis. The spirocyclic structure exhibits a unique arrangement of atoms, which is crucial for its biological activity. The introduction of acidic functionality to the molecular structure has been shown to mitigate off-target activities and improve the pharmacokinetic profile of these compounds (Vachal et al., 2012).

Chemical Reactions and Properties

1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives undergo various chemical reactions, including spiro-bromocyclization and reactions with isocyanates, to produce a wide range of compounds with potential biological activities. The ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been described for the synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione derivatives, showcasing the compound's versatility in organic synthesis (He & Qiu, 2017).

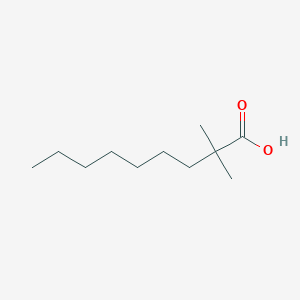

Physical Properties Analysis

The physical properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications, including its use in drug formulation and delivery systems.

Chemical Properties Analysis

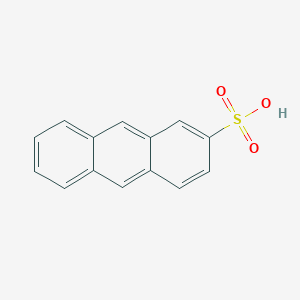

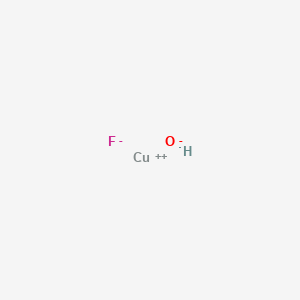

The chemical properties, including reactivity, chemical stability, and interaction with biological targets, are critical for the therapeutic potential of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives. Their ability to act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes demonstrates the compound's significance in medicinal chemistry and its potential for the treatment of conditions such as anemia (Vachal et al., 2012).

Applications De Recherche Scientifique

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 1,3,8-Triazaspiro[4.5]decane-2,4-dione is used as a building block in organic synthesis . It’s often used in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds .

- Results or Outcomes: The outcomes of these syntheses can vary widely, but the use of 1,3,8-Triazaspiro[4.5]decane-2,4-dione as a building block can often enable the efficient synthesis of complex organic molecules .

Application in Drug Discovery

- Specific Scientific Field: Drug Discovery

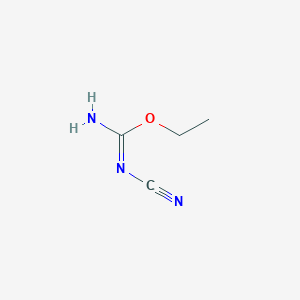

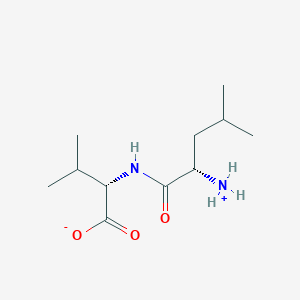

- Summary of the Application: 1,3,8-Triazaspiro[4.5]decane-2,4-diones (spirohydantoins) have been optimized as advanced leads originating from the initial spiroindoline hits . They are used in the development of new drugs .

- Methods of Application or Experimental Procedures: High Throughput Experimentation (HTE) techniques were used to develop a new set of general conditions for C-N coupling, allowing for a complete SAR analysis of the spirohydantoins .

- Results or Outcomes: This rapid and direct SAR exploration has reported for the first time hydantoin derivatives with good PK in preclinical species .

Safety And Hazards

Propriétés

IUPAC Name |

1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSWSISJJJDBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276240 | |

| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,8-Triazaspiro[4.5]decane-2,4-dione | |

CAS RN |

13625-39-3 | |

| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.